

Introduction: The Advent of Potassium-Competitive Acid Blockers

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Compound of Interest		
Compound Name:	Linaprazan	
Cat. No.:	B1588467	Get Quote

The management of acid-related disorders has been historically dominated by proton pump inhibitors (PPIs), which irreversibly inhibit the gastric H+,K+-ATPase (the proton pump).[1][2] While effective, PPIs have limitations, including a slow onset of action, requirement for acid activation, and variable efficacy dependent on CYP2C19 genotypes.[3][4][5] This has driven the development of a new class of acid suppressants: Potassium-Competitive Acid Blockers (P-CABs).[4][6]

P-CABs, such as **linaprazan**, offer a distinct mechanism by binding ionically and reversibly to the proton pump, competitively inhibiting the potassium (K+) binding site.[3][4][7] This mode of action is independent of the pump's activation state, leading to a more rapid, potent, and sustained acid suppression.[4][6][8] **Linaprazan**, originally developed by AstraZeneca, and its prodrug, **linaprazan** glurate (also known as X842), are being investigated to address unmet needs in patients with severe acid-related conditions like erosive esophagitis (GERD).[7][9] **Linaprazan** glurate is designed to provide an improved pharmacokinetic profile, overcoming the rapid excretion observed with the parent compound.[9][10][11]

Core Mechanism of Action

Linaprazan exerts its effect by directly targeting the final step of gastric acid secretion in parietal cells.[12]

 Target: The gastric H+,K+-ATPase, an enzyme responsible for exchanging intracellular hydrogen ions (H+) for extracellular potassium ions (K+).[1][3]



- Binding: Unlike PPIs which form covalent bonds, linaprazan binds reversibly and ionically to the pump.[1][3][7]
- Competitive Inhibition: It acts as a competitive inhibitor at the potassium-binding site of the H+,K+-ATPase.[8][13][14] By blocking K+ access, it prevents the conformational change required for proton translocation into the gastric lumen.[3]
- Accumulation: As a weak base with a pKa of 6.1, linaprazan concentrates in the highly
 acidic secretory canaliculi of parietal cells, where it is protonated, enhancing its inhibitory
 activity.[4][12] This mechanism allows for a rapid onset of action and prolonged duration of
 effect.[6]

Caption: **Linaprazan**'s reversible, K+-competitive inhibition of the H+,K+-ATPase versus the irreversible action of PPIs.

Physicochemical and Pharmacokinetic Profile

Linaprazan is a lipophilic weak base.[12] Its prodrug, **linaprazan** glurate, was developed to improve its pharmacokinetic properties, specifically to prolong its half-life and reduce the maximum plasma concentration (Cmax), thereby minimizing potential liver exposure.[6][7][15] **Linaprazan** glurate is rapidly absorbed and converted to its active metabolite, **linaprazan**, via enzymatic cleavage.[16][17]

Physicochemical Data

Property	Value	Source
IUPAC Name	8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide	[12]
Molecular Formula	C21H26N4O2	[12]
Molar Mass	366.465 g⋅mol ⁻¹	[9]
рКа	6.1	[4]



Preclinical Pharmacokinetic Data

Studies in rats demonstrate that **linaprazan** glurate (X842) is quickly converted to **linaprazan**. The active metabolite, **linaprazan**, achieves significantly greater systemic exposure than the prodrug.[6]

Table 2: Pharmacokinetic Parameters of **Linaprazan** Glurate (X842) and **Linaprazan** in Rats (Single Oral Dose)[6][17]

Dose (mg/kg)	Analyte	Sex	Tmax (h)	Cmax (ng/mL)	AUC(0- 24h) (h*ng/mL)	t1/2 (h)
2.4	X842 (Prodrug)	Male	0.5	18.0 ± 5.6	28.5 ± 9.0	2.0 ± 0.3
Linaprazan	Male	2.0	66.7 ± 11.4	277.6 ± 47.9	2.5 ± 0.6	
X842 (Prodrug)	Female	0.5	16.5 ± 4.1	30.6 ± 11.0	2.1 ± 0.3	
Linaprazan	Female	2.0	114.3 ± 27.5	536.5 ± 140.7	2.9 ± 0.4	_
9.6	X842 (Prodrug)	Male	1.0	48.9 ± 14.1	118.8 ± 38.3	2.7 ± 0.5
Linaprazan	Male	4.0	200.7 ± 35.8	1162.7 ± 189.9	3.3 ± 0.6	
X842 (Prodrug)	Female	1.0	63.8 ± 16.3	165.7 ± 55.4	4.1 ± 1.5	-
Linaprazan	Female	4.0	368.6 ± 103.2	2408.8 ± 678.9	3.6 ± 0.5	

Preclinical and Clinical Pharmacology In Vitro H+,K+-ATPase Inhibition



Linaprazan demonstrates potent, potassium-dependent inhibition of the H+,K+-ATPase enzyme. The prodrug, **linaprazan** glurate, is a much weaker inhibitor in vitro, highlighting its reliance on conversion to the active **linaprazan** form.[6][17]

Table 3: In Vitro H+,K+-ATPase Inhibitory Activity

Compound	IC ₅₀ (nM)	Ki (nM)	Notes	Source
Linaprazan	40.21	46	K+-competitive inhibition	[6][13][14]
Linaprazan Glurate (X842)	436.20	-	Weak inhibitor; relies on conversion	[6][16][17]
Vonoprazan (Comparator)	17.15	-	Potent P-CAB comparator	[6][17]

In Vivo Acid Suppression

In healthy subjects, **linaprazan** glurate provides rapid and sustained control of intragastric pH. After the first dose, the two highest doses studied achieved a pH > 4.0 for over 90% of the time within 90 minutes.[18] At full effect after 14 days, these doses maintained a pH > 5.0 for more than 80% of the time.[18]

Clinical Efficacy in Erosive Esophagitis (Phase II)

A Phase II dose-finding study (LEED trial) compared four twice-daily dosing regimens of **linaprazan** glurate against once-daily lansoprazole (30 mg) for 4 weeks in patients with erosive esophagitis.[19][20]

Table 4: 4-Week Healing Rates in Erosive Esophagitis (LEED Phase II Trial)[19][20][21][22]



Patient Population	Linaprazan Glurate (All Doses Combined)	Lansoprazole (30 mg q.d.)	Analysis Set
All Patients	71.1%	60.6%	Intention-to-Treat (ITT)
80.9%	59.1%	Per Protocol (PP)	
Severe eGERD (LA Grade C/D)	89% (best dosing group)	38%	PP
Milder eGERD (LA Grade A/B)	91% (best dosing group)	81%	PP

The study demonstrated that **linaprazan** glurate achieved high healing rates, particularly outperforming lansoprazole in patients with more severe disease (LA grades C/D).[19][20][22]

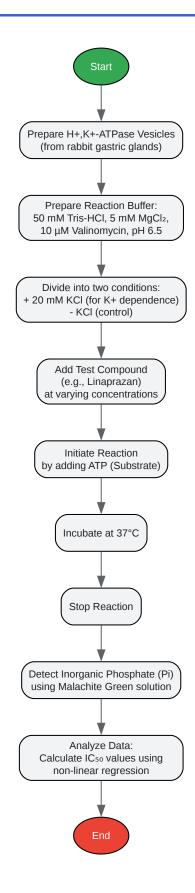
Safety and Tolerability

Across numerous Phase I and II studies involving over 3,000 participants, **linaprazan** and **linaprazan** glurate have been generally well tolerated.[7][10][18] In the Phase II LEED study, the safety profile of **linaprazan** glurate was comparable to that of lansoprazole.[21][22] The most frequently reported adverse event was COVID-19, which occurred in 4% of the total study population.[21][22]

Experimental Protocols In Vitro H+,K+-ATPase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of the proton pump, typically isolated from rabbit gastric glands.





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Caption: Experimental workflow for the in vitro H+,K+-ATPase inhibition assay.



Methodology Detail: The H+,K+-ATPase inhibition reaction is conducted in a buffer solution (e.g., 50 mM Tris-HCl, 5 mM magnesium chloride, 10 μM valinomycin, pH 6.5).[6] To test for potassium-competitive action, parallel experiments are run with and without the addition of potassium chloride (e.g., 20 mM KCl).[6] The test compound (**linaprazan**) is added at various concentrations. The enzymatic reaction is initiated by adding ATP. After incubation, the reaction is stopped, and the amount of inorganic phosphate (Pi) produced is quantified using a Malachite Green solution, which forms a colored complex with phosphate.[6] Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) via non-linear regression analysis.[6]

Pylorus-Ligated Rat Model for Gastric Acid Secretion

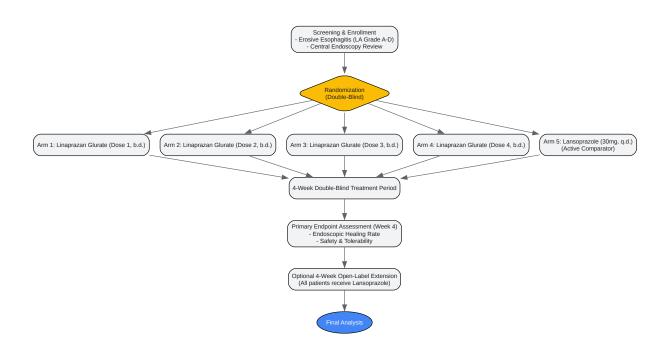
This in vivo model is used to assess a compound's ability to suppress gastric acid secretion in a living organism.

Methodology Detail: Rats are fasted to ensure an empty stomach. Under anesthesia, a surgical ligation is made at the pylorus, the junction between the stomach and the small intestine, to allow gastric secretions to accumulate. The test compound (e.g., **linaprazan** glurate) or vehicle is administered, typically orally.[16] After a set period, the animal is euthanized, and the stomach is removed. The accumulated gastric juice is collected, its volume is measured, and the acid concentration is determined by titration with a standard base (e.g., NaOH) to a neutral pH. The total acid output can then be calculated. Dose-dependent inhibition is assessed by comparing the acid output in treated groups to the vehicle control group, allowing for the calculation of an ID50 (the dose required to inhibit acid secretion by 50%).[16]

Phase II Clinical Trial for Erosive Esophagitis (LEED Trial Design)

This protocol outlines the design of a clinical study to evaluate the efficacy and safety of a new drug for healing erosive esophagitis.





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Caption: Logical flow of the Phase II dose-finding clinical trial for **linaprazan** glurate.

Methodology Detail: The study was a randomized, double-blind, active comparator-controlled, multi-center, dose-finding trial.[19][20]



- Patient Population: Patients with endoscopically confirmed erosive esophagitis (Los Angeles grades A-D).[20] Eligibility and healing were confirmed by a central review of endoscopy data.[19]
- Randomization: Patients were randomized into one of five parallel groups.[19] Four groups received different twice-daily (b.d.) doses of linaprazan glurate (25, 50, 75, or 100 mg), and one group received the approved once-daily (q.d.) dose of lansoprazole (30 mg) as an active comparator.[19]
- Treatment Duration: The primary efficacy period was 4 weeks of double-blind treatment.[20]
 This was followed by a 4-week open-label period where all patients received lansoprazole.
 [19]
- Primary Endpoint: The primary outcome was the rate of endoscopically confirmed healing of erosive esophagitis at Week 4.[19]
- Secondary Endpoints: Safety and tolerability were assessed throughout the study by monitoring treatment-emergent adverse events (TEAEs).[19]

Conclusion and Future Directions

Linaprazan, particularly in its prodrug form **linaprazan** glurate, represents a promising advancement in the P-CAB class. Its rapid onset of action and potent, durable acid suppression, demonstrated in both preclinical and clinical studies, position it as a potential best-in-class therapy for severe acid-related disorders.[6][7] The robust healing rates observed in patients with severe erosive esophagitis, a group with significant unmet medical need, are particularly noteworthy.[21][22] With Phase III trials planned to commence, **linaprazan** glurate is poised to offer a more effective treatment alternative to traditional PPIs for challenging cases of GERD and other acid-related diseases.[10][18][23]

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